N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
CAS No.: 868377-45-1
Cat. No.: VC4142401
Molecular Formula: C19H16ClN3O3S2
Molecular Weight: 433.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868377-45-1 |
|---|---|
| Molecular Formula | C19H16ClN3O3S2 |
| Molecular Weight | 433.93 |
| IUPAC Name | N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
| Standard InChI | InChI=1S/C19H16ClN3O3S2/c1-4-12-23-17-15(20)6-5-7-16(17)27-19(23)21-18(24)13-8-10-14(11-9-13)28(25,26)22(2)3/h1,5-11H,12H2,2-3H3 |
| Standard InChI Key | ZLYGAYWOBFERQR-VZCXRCSSSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C |
Introduction
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a complex organic compound classified under the category of benzamide derivatives. It features a benzothiazole moiety, which is known for its significant biological activity, particularly in medicinal chemistry. The compound's structural complexity and the presence of multiple functional groups suggest potential applications in pharmaceuticals, targeting various biological pathways.
Synthesis and Chemical Reactions
The synthesis of N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide can be approached through several synthetic pathways. Key parameters such as temperature, solvent choice, and reaction time are critical for optimizing yields and purities during synthesis. Polar aprotic solvents like dimethyl sulfoxide can enhance reaction rates and selectivity.
| Synthetic Parameter | Optimal Conditions |
|---|---|
| Solvent | Dimethyl sulfoxide |
| Temperature | Typically around 100°C |
| Reaction Time | Several hours |
Potential Applications
Given its structural complexity and the presence of multiple functional groups, this compound has potential applications in pharmaceuticals. It could serve as a drug candidate targeting various biological pathways. Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect biological activity.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide | C14H14ClN3O2S | Not specified |
| N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide | C19H15ClN2O3S | 386.9 g/mol |
| N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | C18H13ClN2O2S | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume